Ethyl(prop-2-yn-1-yl)amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-ethylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-5-6-4-2;/h1,6H,4-5H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTNDIHNEOASSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53227-33-1 | |
| Record name | ethyl(prop-2-yn-1-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Solubility of Ethyl(prop-2-yn-1-yl)amine Hydrochloride in Organic Solvents: Theoretical Principles and Practical Methodologies
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter that governs reaction kinetics, purification strategies, and formulation development. Ethyl(prop-2-yn-1-yl)amine hydrochloride is a valuable building block in organic synthesis, yet its solubility profile in common organic solvents is not well-documented in public literature. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of amine salt solubility, present a detailed, self-validating protocol for isothermal solubility determination, and offer insights into interpreting the resulting data.
Introduction: The Significance of a Solubility Profile
Ethyl(prop-2-yn-1-yl)amine hydrochloride is a secondary amine salt featuring a terminal alkyne, a functional group of significant interest for click chemistry and the synthesis of complex molecular architectures. As with any ionic organic compound, its behavior in non-aqueous media is dictated by a delicate balance of intermolecular forces. Understanding its solubility is not an academic exercise; it is fundamental to:
-
Process Chemistry: Selecting appropriate reaction solvents to ensure homogeneity or controlled precipitation.
-
Purification: Designing efficient crystallization or anti-solvent precipitation protocols for isolation and purification.
-
Formulation Science: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.[1][2]
This guide addresses the current information gap by providing a first-principles approach, enabling any well-equipped laboratory to generate reliable and reproducible solubility data.
Theoretical Framework for Amine Hydrochloride Solubility
The dissolution of a crystalline solid in a solvent is a thermodynamically driven process governed by the Gibbs free energy of solution. This process can be conceptually broken down into two major energy contributions: the energy required to break apart the crystal lattice (Lattice Energy) and the energy released when the solute molecules are solvated by the solvent (Solvation Energy). For an ionic compound like Ethyl(prop-2-yn-1-yl)amine hydrochloride, these interactions are complex.
Physicochemical Properties of the Solute
Ethyl(prop-2-yn-1-yl)amine hydrochloride is an ionic salt. The protonation of the secondary amine creates a positively charged ammonium center and a chloride counter-ion.[3] This structure imparts several key characteristics:
-
High Polarity: The presence of a formal ionic bond makes the molecule significantly more polar than its free-base counterpart.
-
Hydrogen Bond Donor: The ammonium proton (N-H+) is a strong hydrogen bond donor.
-
Hydrophobic Regions: The ethyl and propargyl groups constitute nonpolar regions that will engage in weaker van der Waals interactions.
Predicting solubility with precision is notoriously difficult for organic salts, as minor changes in structure can significantly alter the crystal packing and lattice energy, often making experimental determination the only reliable option.[4][5]
The Role of the Solvent
The principle of "like dissolves like" is a useful heuristic. For this salt, solubility will be dictated by the solvent's ability to overcome the crystal lattice energy through effective solvation of both the cation and the anion.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These are often the best solvents for amine hydrochlorides. Their high dielectric constant helps to separate the ions, and their ability to act as both hydrogen bond donors and acceptors allows them to strongly solvate both the ammonium cation and the chloride anion.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents have a significant dipole moment and can solvate the cation through dipole-ion interactions. However, their ability to solvate the small chloride anion is often weaker compared to protic solvents, which can limit overall solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the ionic portions of the salt. Consequently, the solvation energy is typically insufficient to overcome the high lattice energy, leading to very low solubility.
Below is a conceptual diagram illustrating the key intermolecular forces at play during the dissolution process.
Caption: Conceptual model of interactions driving solubility.
Experimental Design for Solubility Determination
A systematic approach is required to generate meaningful data. This involves selecting a representative panel of solvents and adhering to strict safety protocols.
Proposed Solvent Panel for Screening
The choice of solvents should span a wide range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.
| Solvent | Type | Dielectric Constant (20°C) | Rationale |
| Methanol | Polar Protic | 32.7 | Strong H-bond donor/acceptor, highly polar. |
| Ethanol | Polar Protic | 24.5 | Slightly less polar than methanol, common process solvent. |
| Isopropanol | Polar Protic | 19.9 | Lower polarity protic solvent. |
| Acetonitrile | Polar Aprotic | 37.5 | High dielectric constant, H-bond acceptor. |
| Acetone | Polar Aprotic | 20.7 | Common ketone, moderate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Cyclic ether, lower polarity. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Common chlorinated solvent. |
| Toluene | Nonpolar | 2.4 | Aromatic, nonpolar solvent. |
| Heptane | Nonpolar | 1.9 | Aliphatic, very nonpolar solvent. |
Health and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile may be suitable, but consult a glove compatibility chart).[6][7]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or potential vapors.[8]
-
Static Discharge: The free-base amine can be flammable. While the salt is less so, grounding and bonding of equipment should be considered when handling large quantities of solvents.[8][9]
-
Handling: Avoid creating dust. The compound is likely to be corrosive or irritating to the skin, eyes, and respiratory tract.[7][10]
Standard Protocol: Isothermal Equilibrium Solubility Measurement
This protocol describes a robust method for determining the solubility of a compound in various solvents at a constant temperature (e.g., 25 °C) using High-Performance Liquid Chromatography (HPLC) for quantification.[2][11]
Experimental Workflow Diagram
Caption: Workflow for isothermal equilibrium solubility determination.
Step-by-Step Methodology
Objective: To determine the saturation solubility of Ethyl(prop-2-yn-1-yl)amine hydrochloride.
Materials:
-
Ethyl(prop-2-yn-1-yl)amine hydrochloride (solid, purity >98%)
-
Selected solvents (HPLC grade)
-
Glass vials (e.g., 4 mL or 20 mL) with PTFE-lined screw caps
-
Stir plate and magnetic stir bars
-
Thermostatically controlled water bath or incubator
-
Calibrated positive displacement pipette or gas-tight syringe
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes for dilution
-
Validated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or CAD)
Protocol:
-
Preparation: To a series of vials, add a precisely known volume of each solvent (e.g., 2.00 mL).
-
Addition of Solute: Add an excess amount of the solid solute to each vial, ensuring a significant amount of undissolved solid remains visible. This confirms that saturation will be achieved.
-
Equilibration (Trustworthiness Pillar): Seal the vials tightly. Place them in a thermostatically controlled environment (e.g., an incubator shaker set to 25.0 ± 0.5 °C). Agitate vigorously for a period sufficient to ensure equilibrium is reached. A minimum of 24 hours is recommended; for some systems, 48-72 hours may be necessary. Causality: Constant agitation and sufficient time are critical to ensure the solution reaches true thermodynamic equilibrium, preventing the underestimation of solubility.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials in a temperature-controlled centrifuge.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) using a calibrated pipette. Causality: It is crucial to avoid disturbing the solid phase. The tip of the pipette should be in the upper portion of the liquid. This step must be done quickly to minimize any temperature change that could cause precipitation.
-
Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial or volumetric flask. Causality: Filtration removes any microscopic solid particles that could otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration of the analyte in the diluted sample by comparing its peak area to the calibration curve.
-
Calculation: Calculate the original solubility in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
Data Presentation and Interpretation
All experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison.
Template for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Observation |
| Methanol | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |
| Ethanol | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Isopropanol | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |
| Acetonitrile | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Slightly Soluble |
| Toluene | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Very Slightly Soluble |
| Heptane | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Practically Insoluble |
Analysis and Insights
By correlating the measured solubility with the properties of the solvents in the panel, a deeper understanding of the dissolution mechanism can be achieved. For example, a plot of log(Solubility) versus the solvent's dielectric constant can reveal the importance of solvent polarity in stabilizing the dissociated ions. A high correlation with the solvent's hydrogen bond donor capacity would emphasize the critical role of solvating the chloride anion. This data-driven analysis provides the field-proven insights necessary for rational solvent selection in future applications.
Conclusion
While published data on the solubility of Ethyl(prop-2-yn-1-yl)amine hydrochloride is scarce, this guide provides the complete theoretical and practical framework necessary for its determination. By employing the principles of solute-solvent interaction and adhering to a robust, self-validating experimental protocol, researchers can generate the high-quality data required for informed decision-making in process development, purification, and formulation. This foundational knowledge is a prerequisite for the efficient and successful application of this versatile chemical intermediate.
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Safety and handling of Ethyl(prop-2-yn-1-yl)amine hydrochloride
An In-Depth Technical Guide to the Safe Handling of Ethyl(prop-2-yn-1-yl)amine Hydrochloride
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Ethyl(prop-2-yn-1-yl)amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data for structurally related molecules, including secondary amines, terminal alkynes, and amine hydrochlorides, to provide a robust framework for risk assessment and management.
Compound Profile and Physicochemical Properties
Ethyl(prop-2-yn-1-yl)amine hydrochloride is a secondary amine salt characterized by the presence of both an ethyl group and a reactive propargyl (prop-2-yn-1-yl) group. The hydrochloride salt form generally renders the compound as a solid at room temperature, which mitigates the vapor inhalation risks associated with the volatile free amine. However, the presence of the terminal alkyne and the secondary amine functionalities dictates its specific reactivity and handling requirements.
Molecular Structure:
Table 1: Physicochemical and Identification Data
| Property | Value | Source/Comment |
| IUPAC Name | N-ethylprop-2-yn-1-amine hydrochloride | N/A |
| Molecular Formula | C₅H₁₀ClN | Derived from structure |
| Molecular Weight | 119.6 g/mol | Calculated |
| CAS Number | 207863-17-8 | For the free base |
| Appearance | White to off-white solid (predicted) | Typical for amine salts |
| Solubility | Soluble in water; soluble in polar organic solvents like methanol and ethanol.[1] | Inferred from amine salt properties |
| Key Functional Groups | Secondary Amine (hydrochloride), Terminal Alkyne | N/A |
Hazard Identification and Risk Assessment
The risk profile of Ethyl(prop-2-yn-1-yl)amine hydrochloride is a composite of the hazards associated with its constituent parts: the secondary amine, the terminal alkyne, and the hydrochloride salt.
-
Amine Hazards : Amines as a class can be corrosive and toxic, posing risks of skin and eye irritation, respiratory issues, and potential long-term health effects with prolonged exposure.[1][2] Some amines are known to cause a reversible visual disturbance known as glaucopsia (blue-haze vision) upon vapor exposure.[3]
-
Alkyne Hazards : The terminal alkyne is a high-energy functional group. While not as shock-sensitive as acetylene, terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). This necessitates careful selection of laboratory equipment.[4]
-
Hydrochloride Salt Hazards : The hydrochloride salt is acidic and corrosive.[5] It will react with bases to release the free amine, which is more volatile and potentially more hazardous via inhalation.
Table 2: GHS Hazard Summary (Predicted)
| Pictogram | GHS Classification | Hazard Statement | Precautionary Statement |
| Skin Corrosion/Irritation, Category 1B/2 Serious Eye Damage, Category 1 | H314: Causes severe skin burns and eye damage.[6] H318: Causes serious eye damage.[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] | |
| Acute Toxicity, Oral, Category 4 STOT Single Exposure, Category 3 | H302: Harmful if swallowed.[10] H335: May cause respiratory irritation.[8][11] | P261: Avoid breathing dust.[10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] |
Principles of Safe Handling: A Hierarchy of Controls
To ensure personnel safety, a multi-layered approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to minimize or eliminate hazards.
Caption: Hierarchy of controls for managing exposure risk.
Engineering Controls (Primary Barrier)
Engineering controls are the most critical element for safely handling this compound by physically isolating the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of Ethyl(prop-2-yn-1-yl)amine hydrochloride, including weighing, dissolution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood.[9][12] This is non-negotiable and protects against inhalation of fine particulates and any potential vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[9]
Administrative Controls (Procedural Safety)
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and approved. This SOP should cover all aspects from receipt of the material to disposal of waste.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle it.
-
Restricted Access: Designate specific areas within the lab for the storage and handling of this compound.
Personal Protective Equipment (PPE)
PPE is the final barrier of protection and must be worn at all times when handling the compound, even within a fume hood.[13][14]
Table 3: Recommended Personal Protective Equipment
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[15] | Protects against splashes and dust. The hydrochloride form is corrosive and can cause severe eye damage.[9] |
| Hands | Nitrile or neoprene gloves (double-gloving recommended).[14][16] | Prevents skin contact. Amines can be absorbed through the skin.[1] Check glove manufacturer's compatibility charts. |
| Body | Flame-resistant lab coat. | Protects against splashes and spills. |
| Respiratory | Not required if handled exclusively in a fume hood. | A NIOSH-approved respirator with cartridges for organic vapors and acid gases may be required for large spills or if engineering controls fail.[5][7] |
Standard Operating Procedures (SOPs)
The following protocols are provided as a template and must be adapted to specific experimental contexts.
General Weighing and Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate height and the workspace is clean.
-
Equipment Check: Use spatulas and weigh boats made of compatible materials (e.g., stainless steel, glass, plastic). Crucially, avoid brass or copper spatulas due to the risk of forming explosive acetylides.
-
Weighing: Perform all weighing operations on an analytical balance located inside the fume hood or in a vented balance enclosure. Handle the solid carefully to minimize dust generation.
-
Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood. If making a stock solution, add the solid to the solvent slowly. The dissolution may be exothermic.
-
Decontamination: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Dispose of contaminated weigh boats and wipes as solid hazardous waste.
-
Hand Washing: Wash hands thoroughly after removing gloves.[8]
Caption: Standard workflow for handling the compound.
Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention. Show the Safety Data Sheet to the medical professional.
-
-
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Contain: If the spill is small and contained within the fume hood, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.
-
Neutralize (optional, for advanced users): For small spills, cautious neutralization of the acidic salt can be performed with a weak base like sodium bicarbonate before absorption.
-
Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][12]
-
Incompatibilities: Keep away from:
-
Strong Bases: Will liberate the volatile and potentially flammable free amine.
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Certain Metals: Avoid storage or handling with copper, brass, silver, or mercury and their salts to prevent the formation of explosive acetylides.[4]
-
-
Ignition Sources: Keep away from heat, sparks, and open flames.[6][9] Ground equipment to prevent static discharge.[12]
Disposal
All waste containing Ethyl(prop-2-yn-1-yl)amine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[1][9]
References
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Tecnoproject. (2023, February 20). Safety Data Sheet: Ethylamine. Retrieved from [Link]
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Methodological & Application
The Versatile Building Block: Ethyl(prop-2-yn-1-yl)amine Hydrochloride in Modern Synthetic Chemistry
Introduction: Unlocking Synthetic Diversity with a Simple Propargylamine
In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic incorporation of small, functionalized building blocks is paramount. Ethyl(prop-2-yn-1-yl)amine hydrochloride has emerged as a highly valuable and versatile reagent, offering a unique combination of a secondary amine and a terminal alkyne. This dual functionality allows for sequential or orthogonal derivatization, providing rapid access to a wide array of complex molecular architectures. Its hydrochloride salt form enhances stability and ease of handling, making it an attractive component for library synthesis and lead optimization campaigns.
This technical guide provides an in-depth exploration of the applications of Ethyl(prop-2-yn-1-yl)amine hydrochloride, complete with detailed protocols and mechanistic insights. We will delve into its utility in cornerstone reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), as well as its role in the construction of bioactive heterocyclic scaffolds like pyrrolidines and quinolines.
Core Reactivity and Strategic Advantages
The synthetic potential of Ethyl(prop-2-yn-1-yl)amine hydrochloride is rooted in the distinct reactivity of its two primary functional groups:
-
The Terminal Alkyne: This moiety is a gateway to a multitude of transformations. It readily participates in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.[1] Furthermore, it is a key participant in cycloaddition reactions, particularly the highly efficient and bio-orthogonal "click" reaction with azides.[2]
-
The Secondary Amine: The secondary amine provides a nucleophilic center for a variety of bond-forming reactions. It can be acylated, alkylated, or participate in reductive aminations.[3] Crucially, the presence of the ethyl group offers steric and electronic properties that can influence the reactivity and conformational preferences of the final molecule, a subtle yet significant aspect in designing bioactive compounds.
The strategic advantage of this building block lies in the ability to leverage these functionalities in a controlled manner, enabling the synthesis of diverse molecular scaffolds with a high degree of complexity from a simple, commercially available starting material.
Application in Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[4]
Scientific Rationale and Mechanistic Insight
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
The amine base plays a crucial role, not only in the deprotonation of the alkyne but also in stabilizing the catalytic species.[1]
Sources
The Strategic Application of Ethyl(prop-2-yn-1-yl)amine Hydrochloride in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Ethyl(prop-2-yn-1-yl)amine hydrochloride, also known as N-ethylpropargylamine hydrochloride, has emerged as a versatile and highly valuable reagent in medicinal chemistry. Its unique bifunctional nature, possessing both a secondary amine and a terminal alkyne, provides chemists with a powerful tool for molecular elaboration and the construction of diverse compound libraries with significant pharmacological potential. This guide provides an in-depth exploration of the applications of Ethyl(prop-2-yn-1-yl)amine hydrochloride, complete with detailed protocols and insights into its utility in the synthesis of bioactive molecules.
Core Principles of Utility: A Bifunctional Architecton
The significance of Ethyl(prop-2-yn-1-yl)amine hydrochloride in medicinal chemistry is rooted in its two key functional groups:
-
The Terminal Alkyne: This group is a cornerstone of modern synthetic chemistry, most notably for its participation in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2] This reaction allows for the efficient and regioselective formation of stable 1,4-disubstituted 1,2,3-triazole rings, which are recognized as important pharmacophores in a wide array of therapeutic areas.[3][4] The alkyne moiety also enables participation in other crucial carbon-carbon bond-forming reactions, such as the Sonogashira coupling.[5][6][7]
-
The Secondary Amine: The ethylamino group provides a nucleophilic center and a basic handle, allowing for a variety of chemical transformations. It can be readily acylated, alkylated, or used in reductive amination protocols to introduce diverse substituents. Furthermore, the amine functionality can significantly influence the physicochemical properties of a molecule, such as solubility and basicity, which are critical for drug-like characteristics. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Key Applications in Medicinal Chemistry
The primary application of Ethyl(prop-2-yn-1-yl)amine hydrochloride is as a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility is most prominently demonstrated in the generation of compound libraries for high-throughput screening and in the synthesis of targeted therapeutic agents.
"Click Chemistry" and the Synthesis of Bioactive Triazoles
The CuAAC reaction is a powerful tool for the rapid and efficient assembly of molecular diversity.[8][9] Ethyl(prop-2-yn-1-yl)amine hydrochloride serves as a readily available "alkyne-handle" that can be "clicked" onto a variety of azide-containing scaffolds. The resulting 1,2,3-triazole core is not merely a linker but often an active contributor to the biological activity of the final compound, acting as a bioisosteric replacement for other functional groups and participating in hydrogen bonding and other interactions with biological targets.[1]
Caption: General workflow for triazole synthesis using CuAAC.
This protocol describes a general procedure for the copper-catalyzed cycloaddition of Ethyl(prop-2-yn-1-yl)amine with a model azide, benzyl azide.
Materials:
-
Ethyl(prop-2-yn-1-yl)amine hydrochloride
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Neutralization of the Amine Salt: In a round-bottom flask, dissolve Ethyl(prop-2-yn-1-yl)amine hydrochloride (1.0 eq) in a minimal amount of deionized water. Add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the solution is basic (pH > 8), liberating the free amine. Extract the free amine with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free Ethyl(prop-2-yn-1-yl)amine. Caution: The free amine is volatile.
-
Reaction Setup: In a separate flask, dissolve the obtained Ethyl(prop-2-yn-1-yl)amine (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Preparation: In a small vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
-
Reaction Initiation: To the stirred solution of the amine and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. The reaction mixture may turn cloudy or change color.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(benzyl)-4-((ethylamino)methyl)-1H-1,2,3-triazole.
Expected Outcome: This reaction typically proceeds with high yield and selectivity for the 1,4-disubstituted triazole isomer. The resulting compound now carries the ethylamine side chain, which can be further functionalized.
Sonogashira Coupling for the Synthesis of Arylalkynes
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11] This reaction is invaluable in medicinal chemistry for the synthesis of conjugated systems, which are present in numerous biologically active molecules. Ethyl(prop-2-yn-1-yl)amine hydrochloride can be used as the alkyne component to introduce an ethylaminomethyl-alkyne moiety onto an aromatic or heteroaromatic ring.
Caption: Key components of a Sonogashira coupling reaction.
This protocol outlines a general method for the Sonogashira coupling of Ethyl(prop-2-yn-1-yl)amine with an aryl iodide.
Materials:
-
Ethyl(prop-2-yn-1-yl)amine (from the hydrochloride salt)
-
Aryl iodide (e.g., 4-iodoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: Ensure Ethyl(prop-2-yn-1-yl)amine is in its free base form as described in the CuAAC protocol.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by triethylamine (2.0 eq). Stir the mixture for a few minutes.
-
Alkyne Addition: Add a solution of Ethyl(prop-2-yn-1-yl)amine (1.2 eq) in the reaction solvent dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the desired N-ethyl-N-(3-arylprop-2-yn-1-yl)amine.
Data Summary and Comparison
The choice between CuAAC and Sonogashira coupling depends on the desired final molecular architecture. The following table summarizes the key features of each reaction in the context of using Ethyl(prop-2-yn-1-yl)amine hydrochloride.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sonogashira Coupling |
| Bond Formed | C-N and N-N (forms a 1,2,3-triazole ring) | C-C (alkyne to aryl/vinyl sp² carbon) |
| Key Reagents | Azide, Copper(I) catalyst | Aryl/Vinyl Halide, Palladium catalyst, Copper(I) co-catalyst, Base |
| Typical Solvents | t-BuOH/H₂O, DMF, DMSO | THF, DMF, Toluene, Amines (as solvent) |
| Reaction Temperature | Room temperature to mild heating | Room temperature to elevated temperatures |
| Functional Group Tolerance | Very high | Generally good, but can be sensitive to certain functional groups |
| Primary Application | Rapid generation of compound libraries, synthesis of triazole-containing drugs | Synthesis of conjugated systems, natural products, and functional materials |
Conclusion
Ethyl(prop-2-yn-1-yl)amine hydrochloride is a powerful and versatile building block in medicinal chemistry. Its ability to readily participate in two of the most important classes of modern organic reactions, the CuAAC and the Sonogashira coupling, makes it an invaluable tool for the synthesis of diverse and complex molecules. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this reagent in their synthetic endeavors, ultimately accelerating the discovery of new and improved therapeutic agents.
References
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Choudhary, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Pharmaceuticals, 15(5), 574. [Link]
- Google Patents. (2013).
- Google Patents. (1978).
-
Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
RSC Publishing. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]
-
Taj, T., et al. (2019). Synthesis of Novel 1,2,4-Triazole Derivatives as Antimicrobial Agents via the Japp-Klingemann Reaction. Journal of Chemistry, 2019, 8547803. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Jetir.org. A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. [Link]
-
Duzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 43(3), 1-17. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Somani, R. R., et al. (2012). Click Chemical Reactions:An Emerging Approach and Its Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 1(5), 322-331. [Link]
-
European Patent Office. (2023). PREVENTION OF THE CONVERSION OF PHARMACEUTICAL AGENTS INTO TOXIC N-NITROSAMINE COMPOUNDS. [Link]
-
WIPO. (2021). A PROCESS FOR SYNTHESIS OF N-ETHYL METHYL AMINE AND THE DERIVATIVES THEREOF. [Link]
-
M. Hassan, S. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2210. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Kour, G., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 312-345. [Link]
-
Al-Sanea, M. M., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(22), 7590. [Link]
-
Guedes, J. A. C., et al. (2011). Prodrugs for Amines. Molecules, 16(9), 7536-7561. [Link]
- Google Patents. (2008). Pharmaceutical composition for modified release.
-
Dalrymple, B., et al. (2015). Identification of polymorphism in ethylone hydrochloride: synthesis and characterization. Drug Testing and Analysis, 7(9), 799-807. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in CuAAC Reactions with Ethyl(prop-2-yn-1-yl)amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are experiencing suboptimal yields when using amine-containing alkynes, particularly in their hydrochloride salt form, such as Ethyl(prop-2-yn-1-yl)amine hydrochloride. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve challenges in your own experiments.
Troubleshooting Guide: Diagnosing and Solving Low Reaction Yields
This section addresses the most common failure mode—low to non-existent product formation—in a direct question-and-answer format.
Q1: I am seeing very low (or no) yield in my click reaction with Ethyl(prop-2-yn-1-yl)amine hydrochloride. What are the most likely causes?
This is a frequent and understandable challenge. The issue almost always stems from the unique nature of using an amine hydrochloride salt as a substrate. While the CuAAC reaction is famously robust, its catalytic cycle has specific requirements that are disrupted by the acidic nature of this reagent and the coordination properties of the free amine.
Let's break down the primary causes, from most to least likely:
1. The "Hydrochloride Problem": Inadequate Deprotonation of the Terminal Alkyne
-
Causality: The core mechanism of the CuAAC reaction requires the in situ formation of a copper(I) acetylide intermediate.[1][2] This can only happen if the terminal alkyne's acidic proton (pKa ≈ 25) is removed. Your starting material, Ethyl(prop-2-yn-1-yl)amine hydrochloride, is an acid salt. When dissolved, it lowers the pH of the reaction mixture, ensuring the terminal alkyne remains fully protonated and unable to react with the copper catalyst. Furthermore, the amine itself is protonated (R-NH2R' • HCl). If it were deprotonated to its free amine form without careful pH management, it could potentially coordinate to the copper catalyst, acting as a poison.
-
Solution: The addition of a base is not optional; it is mandatory . The base serves two purposes: first, to neutralize the hydrochloride, and second, to create a sufficiently basic environment to deprotonate the terminal alkyne, allowing the catalytic cycle to proceed. It is critical to use a non-coordinating or weakly coordinating base to avoid interfering with the catalyst.
2. Catalyst Inactivation: Oxidation of Cu(I) to Cu(II)
-
Causality: The catalytically active species is Copper(I).[3] However, Cu(I) is thermodynamically unstable and readily oxidized to the inactive Copper(II) state by dissolved oxygen in the reaction medium.[1] Cu(II) not only halts the desired reaction but can also promote the unwanted side reaction of oxidative alkyne homocoupling (Glaser coupling).[1][4] Standard protocols use a reducing agent, typically sodium ascorbate, to continuously regenerate Cu(I) from any Cu(II) that forms.[5] If the sodium ascorbate is old, degraded, or used in insufficient quantity relative to the dissolved oxygen, the catalyst will be irreversibly oxidized.
-
Solution: Always use a freshly prepared solution of sodium ascorbate. A slight excess (e.g., 5-10 equivalents relative to the copper catalyst) is recommended to counteract oxidation throughout the reaction.[4] Additionally, minimizing the reaction's exposure to air by using a capped vial is a simple but effective measure.[4] For extremely sensitive biomolecules, performing the reaction under an inert atmosphere (Nitrogen or Argon) may be necessary.
3. Insufficient Catalyst Stabilization: The Role of Ligands
-
Causality: The copper catalyst, even in its active Cu(I) state, can be prone to disproportionation or sequestration. Accelerating ligands are essential for stabilizing the Cu(I) oxidation state and increasing the effective reaction rate.[6] Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper ion, protecting it from oxidation and presenting it favorably to the reactants.[7] Running the reaction without an appropriate ligand, especially in complex media or at low concentrations, is a common cause of failure.
-
Solution: Always include a suitable copper-chelating ligand in your reaction mixture. For aqueous reactions common in bioconjugation, THPTA is the standard choice.[7] For organic solvents, TBTA is often preferred. The ligand should be pre-mixed with the copper source before adding the other reagents.
Diagnostic & Optimization Protocols
Here are detailed, actionable protocols to systematically address the issues outlined above.
Protocol 1: Systematic Base Addition and pH Adjustment
This protocol is the first and most critical step for troubleshooting reactions with amine hydrochloride salts.
Objective: To neutralize the alkyne salt and ensure the reaction pH is suitable for alkyne deprotonation without compromising catalyst stability.
Methodology:
-
Prepare Stock Solutions:
-
Ethyl(prop-2-yn-1-yl)amine hydrochloride in your chosen solvent (e.g., water, DMSO/water).
-
A 1 M stock solution of a suitable base (see Table 1 ).
-
-
Initial pH Measurement (Optional but Recommended): In a separate test vial, dissolve your alkyne in the reaction solvent at the final concentration and measure the pH. You will find it is acidic (typically pH 3-5).
-
Titration and Neutralization:
-
To your main reaction vessel containing the alkyne solution, add the base solution dropwise or in small aliquots.
-
After each addition, briefly vortex and check the pH using pH paper or a calibrated micro-pH probe.
-
Your target pH is between 7.0 and 8.5. This range is a well-established compromise: sufficiently basic for deprotonation while remaining within the CuAAC reaction's tolerant range (pH 4-12).[5]
-
-
Proceed with Reaction: Once the target pH is achieved and stable, you may proceed with adding the other reaction components as described in Protocol 2.
| Base | Type | Recommended Use | Comments |
| Sodium Bicarbonate (NaHCO₃) | Mild, Inorganic | Aqueous or mixed aqueous/organic systems. | First choice. Excellent buffer, unlikely to coordinate with copper. |
| Sodium Carbonate (Na₂CO₃) | Stronger, Inorganic | Aqueous or mixed systems. | Use with caution; can raise pH quickly. |
| DIPEA (Hünig's Base) | Non-nucleophilic, Organic | Organic solvents (DMF, DMSO). | Can act as a ligand and may reduce reaction rates in some cases.[4][8] Use if an organic-soluble base is required. |
| Triethylamine (TEA) | Nucleophilic, Organic | Organic solvents. | Use as a last resort. Can more strongly coordinate with the copper catalyst. |
Protocol 2: Optimized Step-by-Step CuAAC Reaction Setup
This protocol incorporates best practices to maximize your chances of success. The order of addition is critical to prevent premature reactions or catalyst deactivation.
Objective: To provide a reliable, step-by-step workflow for performing the CuAAC reaction with Ethyl(prop-2-yn-1-yl)amine hydrochloride.
Reagents & Recommended Concentrations:
-
Azide Substrate: 1.0 equivalent (e.g., 10 mM final concentration)
-
Ethyl(prop-2-yn-1-yl)amine hydrochloride: 1.0 - 1.5 equivalents
-
Copper(II) Sulfate (CuSO₄): 0.05 - 0.1 equivalents (5-10 mol%)
-
Ligand (THPTA or TBTA): 0.25 - 0.5 equivalents (5x the copper concentration)
-
Sodium Ascorbate: 0.5 - 1.0 equivalents (10x the copper concentration)
-
Base (e.g., NaHCO₃): As needed to adjust pH to 7.0-8.5
Methodology:
-
Prepare Fresh Stock Solutions:
-
Copper/Ligand Premix: In a microcentrifuge tube, combine the required volume of CuSO₄ stock solution and ligand stock solution. For example, for a 1 mL reaction, mix 10 µL of a 100 mM CuSO₄ stock with 50 µL of a 100 mM THPTA stock. Vortex briefly. Let this stand for 2-3 minutes. This pre-complexation is vital.[7]
-
Sodium Ascorbate: Prepare a 100 mM or 1 M solution in water immediately before use. Do not store this solution for long periods.
-
-
Reaction Assembly (Order of Addition is Key):
-
In the main reaction vessel, add your azide substrate dissolved in the chosen solvent.
-
Add the solution of Ethyl(prop-2-yn-1-yl)amine hydrochloride.
-
Perform the pH adjustment as detailed in Protocol 1 .
-
Add the Copper/Ligand Premix to the reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]
-
-
Reaction Conditions:
Visualizing the Process
To better understand the chemistry and the troubleshooting logic, refer to the following diagrams.
Caption: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.
Caption: A logical workflow for troubleshooting low CuAAC reaction yields.
Frequently Asked Questions (FAQs)
-
Q: Do I need to degas my solvents to remove oxygen?
-
A: For most applications, simply using a freshly prepared solution of the reducing agent (sodium ascorbate) and keeping the reaction vial capped is sufficient to counteract the effects of dissolved oxygen.[4] However, if you are working with extremely oxygen-sensitive materials (e.g., certain proteins or dyes) or at very low concentrations, degassing the solvents with argon or nitrogen for 15-20 minutes prior to use can provide an additional layer of security.
-
-
Q: Can I use a Cu(I) source like CuI or CuBr directly instead of CuSO₄ and a reducing agent?
-
A: Yes, you can use Cu(I) salts directly. However, they are often less stable to storage and can be of variable quality. The in situ generation from Cu(II)SO₄ (which is highly stable) and sodium ascorbate is generally more reliable and reproducible, which is why it has become the standard method for most applications.[7]
-
-
Q: My propargylamine derivative is the free base, not a hydrochloride salt. Do I still need to add a base?
-
A: In this case, you do not need to add a stoichiometric amount of base to neutralize a salt. However, the free amine itself can be basic enough to facilitate the deprotonation of the alkyne. It is still highly recommended to check the pH of your final reaction mixture before adding the catalyst. If the pH is below ~6.5, the addition of a small amount of a mild base to bring it into the 7.0-8.5 range can be beneficial.
-
-
Q: How can I monitor the reaction's progress?
-
A: The two most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is excellent for a quick visual check; you should see the consumption of your starting materials (the limiting reagent) and the appearance of a new, more polar spot for the triazole product. LC-MS provides more definitive data, allowing you to track the masses of reactants and products over time to determine the percent conversion accurately.
-
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Formation of 1,2,3-Triazoles from Azides and Terminal Alkynes: A Mechanistic Study. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]
-
Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Cintrat, A., et al. (2021). Effects of Different Amines and Acids on CuAAC. ResearchGate Publication. Note: Specific article details may vary, linking to the general platform. Available at: [Link]
-
Gan, Z., et al. (2024). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]
-
Wikipedia contributors. (2024). Click chemistry. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available at: [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 44(15), 2210-2215. Available at: [Link]
-
Llop, J., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). Interchim Documentation. Available at: [Link]
-
González-Bello, C., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. Available at: [Link]
-
Presolski, P. J., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society. Available at: [Link]
-
Jo, K., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
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- 9. jenabioscience.com [jenabioscience.com]
Removal of copper catalyst from click reactions involving Ethyl(prop-2-yn-1-yl)amine
Technical Support Center: Catalyst & Impurity Removal
Guide ID: CUCAT-RR-24 Topic: Removal of Copper Catalyst from Click Reactions Involving Ethyl(prop-2-yn-1-yl)amine Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Challenge of Purity in Amine-Containing Click Products
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction, is a cornerstone of modern chemical synthesis due to its efficiency and broad functional group tolerance.[1][2] However, for applications in drug development and materials science, the complete removal of the copper catalyst is not just a matter of purity—it is a prerequisite for biological safety and material performance. Residual copper can be cytotoxic and may interfere with downstream spectroscopic analysis or catalytic processes.
This guide specifically addresses the challenges associated with purifying products derived from Ethyl(prop-2-yn-1-yl)amine . The primary amine in this substrate introduces a significant purification hurdle. As a Lewis base, the amine can form stable complexes with the Lewis acidic copper(I) and copper(II) ions. This interaction can cause the product to co-elute with the catalyst, adhere irreversibly to purification media, or lead to significant yield loss during aqueous extractions. This document provides a series of troubleshooting guides and detailed protocols to navigate these challenges effectively.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My final product has a distinct blue or green tint after work-up. What does this indicate and what is the first step I should take?
A1: A blue or green coloration is a clear visual indicator of residual copper contamination, typically from Cu(II) species formed by oxidation of the catalytically active Cu(I) during the reaction or work-up.
Causality: The color arises from d-d electronic transitions in the copper(II) ions, which are often complexed with your amine-containing product, solvent molecules, or other ligands. The first and simplest approach is a liquid-liquid extraction with a chelating agent.
Immediate Action: EDTA Wash Protocol Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper ions, effectively sequestering them from your organic product.[3]
-
Dissolution: Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Wash the organic layer 2-3 times with a saturated aqueous solution of EDTA (0.1 - 0.5 M, pH adjusted to 8 with NaHCO₃ or NaOH). The slightly basic pH ensures the EDTA is fully deprotonated and available for chelation.
-
Phase Separation: Vigorously stir the biphasic mixture for 15-20 minutes per wash to ensure efficient transfer of the copper-EDTA complex into the aqueous phase.
-
Final Rinses: Follow the EDTA wash with a water wash and then a brine wash to remove residual EDTA and water from the organic layer.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Trustworthiness Check: If the blue/green color persists in the organic layer after two EDTA washes, it indicates a strong association between your amine product and the copper, requiring a more robust purification method. Proceed to Q2.
Q2: I'm experiencing significant product loss during purification. My yields are low, and I suspect my amine-containing product is being retained with the copper. How can I improve recovery?
A2: This is the most common issue when working with basic amines like ethyl(prop-2-yn-1-yl)amine. The amine functionality chelates copper, making the product-catalyst complex highly polar. This complex can get trapped in the aqueous layer during extractions or bind irreversibly to silica gel.
Causality: The lone pair of electrons on the nitrogen atom of your product forms a coordinate bond with the copper ion. This interaction can be disrupted by changing the pH or by using a stronger chelating agent that outcompetes your product for copper binding.
Workflow: Choosing the Right Purification Strategy
The optimal strategy depends on the specific properties of your triazole product. The following decision tree can help guide your choice.
Caption: Decision workflow for copper removal from amine-containing products.
Q3: Can you provide a detailed protocol for using a chelating resin (Strategy B)?
A3: Absolutely. Using a solid-supported chelating scavenger is one of the most effective methods for achieving high purity, especially for downstream applications where even trace metal content is unacceptable. Resins with iminodiacetic acid (IDA) functional groups are particularly effective.[4][5][6]
Expert Insight: The key to success with chelating resins is ensuring the copper is in the more strongly binding Cu(II) state. If your reaction was run under inert atmosphere and is colorless or brown (Cu(I)), it's beneficial to expose the solution to air (oxygen) to oxidize Cu(I) to Cu(II) before applying it to the resin.
Protocol 1: Copper Removal with Chelating Resin (Batch Method)
-
Resin Selection & Preparation: Choose a commercially available copper-chelating resin (e.g., Dowex M4195, QuadraSil® AP). Prepare the resin according to the manufacturer's instructions, which typically involves washing with methanol and the solvent used for your reaction.
-
Oxidation (Optional but Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM, THF, Methanol). If the solution is not already blue/green, bubble air through it or stir it open to the atmosphere for 30 minutes to ensure oxidation of Cu(I) to Cu(II).
-
Batch Incubation: Add the chelating resin to the solution (typically 5-10 equivalents relative to the copper catalyst used).
-
Agitation: Stir the slurry at room temperature for 1-4 hours. The solution's blue/green color should fade as the copper binds to the resin.
-
Filtration: Filter the mixture to remove the resin beads. Wash the beads with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis & Concentration: Combine the filtrate and washes. Analyze a small aliquot by TLC or LC-MS to confirm the absence of starting materials and the presence of your product. Concentrate the solution to obtain the purified product.
Trustworthiness Check: If the solution remains colored after 4 hours, add another portion of fresh resin and continue stirring. The capacity of the resin may have been exceeded.
Q4: I've tried aqueous washes and chelating resins, but my product is still not pure enough for my biological assay. What other options do I have?
A4: When extremely low levels of copper are required, or when other impurities are present, precipitation or chromatography may be necessary.
Method 1: Precipitation with Sodium Sulfide This method is highly effective but should be handled with care in a fume hood due to the potential release of H₂S gas. It works by precipitating copper as highly insoluble copper sulfide (CuS).[4]
-
Dissolve the crude product in an organic solvent like DCM.
-
Add 1 equivalent (relative to copper) of a 1M aqueous solution of sodium sulfide (Na₂S).
-
A brown or black precipitate of CuS should form immediately.
-
Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of celite to remove the solid CuS.
-
Wash the organic filtrate with water and brine, then dry and concentrate.
Method 2: Column Chromatography Standard silica gel chromatography can be problematic due to the basicity of the amine product. However, it can be made effective with modifications.
-
Amine Deactivation: Pre-treat the silica gel by flushing the packed column with a solvent mixture containing 1-2% triethylamine or ammonia (e.g., 1% Et₃N in ethyl acetate). This neutralizes the acidic silica surface, preventing your basic product from tailing or sticking.
-
Alumina Column: Basic or neutral alumina can be a better alternative to silica gel for purifying basic compounds.[7]
Comparative Summary of Copper Removal Techniques
| Method | Efficiency | Scalability | Cost | Time Required | Suitability for Amine Products |
| Aqueous EDTA Wash | Moderate | Excellent | Low | Low (0.5-1 hr) | Good, but may require pH adjustment. Risk of product loss if product-Cu complex is strong.[3][8] |
| Precipitation (Na₂S) | High | Good | Low | Low (1-2 hrs) | Excellent, but requires careful handling of sulfide reagents.[4] |
| Chelating Resin | Very High | Moderate | Moderate | Moderate (1-4 hrs) | Excellent. The most reliable method for achieving low ppm copper levels.[5][9] |
| Modified Chromatography | High | Poor-Good | High | High (several hrs) | Good, but requires method development (e.g., amine-treated silica or alumina).[4][7] |
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]
-
Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. ResearchGate.[Link]
-
How to remove copper after CuAAc click reaction? ResearchGate.[Link]
-
Catalyst Removal. Matyjaszewski Polymer Group, Carnegie Mellon University.[Link]
-
Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Publications.[Link]
-
Copper Chelating Resin. G-Biosciences.[Link]
-
Copper Precipitation Methods. 911Metallurgist.[Link]
-
Best method for removing Cu(I) from Org compounds. Reddit r/Chempros.[Link]
-
Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Royal Society of Chemistry.[Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Copper Chelating Resin | Copper Binding Proteins [gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Instability of Ethyl(prop-2-yn-1-yl)amine hydrochloride under basic conditions
A Guide to Understanding and Mitigating Instability in Basic Conditions
Welcome to the technical support center for ethyl(prop-2-yn-1-yl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a valued member of the scientific community, we understand that unexpected experimental outcomes can be both frustrating and time-consuming. This resource aims to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions regarding the stability of ethyl(prop-2-yn-1-yl)amine hydrochloride, particularly under basic conditions. Our goal is to empower you with the knowledge to anticipate and overcome potential challenges, ensuring the integrity and success of your experiments.
I. Understanding the Core Instability: The Challenge of Basicity
Ethyl(prop-2-yn-1-yl)amine hydrochloride is a salt, meaning the amine is protonated. In this form, it is generally stable. However, many synthetic transformations require the free secondary amine, which is generated by the addition of a base. It is at this stage that the inherent instability of the molecule can manifest. The primary challenge arises from the presence of two key functional groups in close proximity: the secondary amine and the terminal alkyne.
Under basic conditions, the free ethyl(prop-2-yn-1-yl)amine can undergo a prototropic rearrangement , also known as a base-catalyzed isomerization. This process can lead to the formation of undesired side products, primarily allenes and conjugated imines, which can compete with your desired reaction and complicate purification.
II. Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is significantly lower than expected, and I observe a complex mixture of products by TLC and LC-MS. What is the likely cause?
Answer:
This is a classic symptom of the degradation of your starting material under the reaction conditions. The most probable cause is a base-induced isomerization of the ethyl(prop-2-yn-1-yl)amine.
Diagnostic Workflow:
-
Analyze the "Blank" Reaction: Before adding your other reagents, dissolve ethyl(prop-2-yn-1-yl)amine hydrochloride in your chosen solvent, add your base, and stir at the reaction temperature for a short period (e.g., 30 minutes). Analyze a sample of this mixture by TLC and LC-MS. Compare this to a sample of the free base generated at a low temperature. The appearance of new spots or peaks will confirm that your starting material is not stable under these conditions.
-
Characterize the Byproducts: If possible, try to obtain mass spectra of the major byproducts. Look for masses corresponding to isomers of your starting material. The presence of such isomers is a strong indicator of rearrangement.
Potential Solutions:
-
Choice of Base: Strong, non-nucleophilic bases are often used to deprotonate the hydrochloride without participating in side reactions. However, a very strong base can readily deprotonate the terminal alkyne, initiating the isomerization. Consider using a weaker inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a biphasic system or as a slurry. The goal is to neutralize the hydrochloride without creating a strongly basic environment.
-
Temperature Control: The rate of isomerization is often highly dependent on temperature. Generate the free amine at a low temperature (e.g., 0 °C or even -78 °C) before adding your other reagents. If the subsequent reaction requires elevated temperatures, the hope is that the desired reaction will be faster than the degradation pathway.
-
In Situ Consumption: If your reaction partner is stable to the conditions, consider a protocol where the free amine is consumed as it is formed. This can be achieved by slowly adding your base to a mixture of the ethyl(prop-2-yn-1-yl)amine hydrochloride and your electrophile.
Question 2: I have isolated a product with the correct mass, but the NMR spectrum is inconsistent with the expected structure. I see signals in the vinyl region. What could this be?
Answer:
You have likely isolated an isomeric byproduct. The presence of signals in the vinyl region of the NMR spectrum suggests the formation of either an allene or a conjugated imine.
-
Allene Formation: A base can catalyze the isomerization of the terminal alkyne to an allene. This would result in characteristic signals in the NMR, including a cumulenic carbon signal in the ¹³C NMR around 200 ppm.
-
α,β-Unsaturated Aldimine Formation: A prototropic rearrangement can lead to the formation of an α,β-unsaturated aldimine.[1] This would also show signals in the vinyl region of the ¹H NMR.
Confirmation:
-
2D NMR: Techniques like COSY and HMBC can help to elucidate the connectivity of the unexpected product.
-
Infrared Spectroscopy: The presence of an allene will show a characteristic absorption around 1950 cm⁻¹, while a conjugated imine will have a C=N stretch around 1650 cm⁻¹.
Mitigation Strategies:
The strategies to prevent the formation of these isomers are the same as those outlined in the previous question: careful selection of a weaker base, strict temperature control, and rapid consumption of the free amine.
III. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the instability?
A1: The instability is primarily due to a base-catalyzed prototropic rearrangement. The process is believed to proceed through the following steps:
-
A base abstracts the acidic proton from the terminal alkyne, forming an acetylide anion.
-
This is in equilibrium with an allenic anion.
-
Protonation of the allenic anion can lead to the formation of an allene.
-
Further rearrangement can lead to a conjugated imine.
A plausible reaction pathway for the base-promoted isomerization is depicted below.[2]
Caption: Plausible mechanism for base-catalyzed isomerization.
Q2: Which bases should I avoid when working with ethyl(prop-2-yn-1-yl)amine?
A2: As a general rule, you should be cautious with strong bases, especially in excess or at elevated temperatures. These include:
-
Alkoxides: Sodium methoxide, sodium ethoxide, potassium tert-butoxide.
-
Hydroxides: Sodium hydroxide, potassium hydroxide (especially in alcoholic solvents).
-
Organolithiums: n-Butyllithium, s-Butyllithium.
-
Amide bases: Sodium amide, lithium diisopropylamide (LDA).
While these bases are effective at deprotonating the hydrochloride, they are also highly effective at promoting the undesired isomerization.
Q3: Are there any recommended bases and conditions for generating the free amine with minimal degradation?
A3: Yes, the following conditions are generally recommended to minimize degradation:
| Base | Solvent(s) | Temperature | Notes |
| Potassium Carbonate | Dichloromethane (DCM), Acetonitrile | 0 °C to RT | A mild, heterogeneous base. Good for reactions where the electrophile is sensitive to stronger bases. |
| Sodium Bicarbonate | Water/Organic (biphasic) | 0 °C to RT | A very mild base. The free amine can be extracted into the organic layer as it is formed. |
| Triethylamine (TEA) | DCM, THF, Acetonitrile | 0 °C | A common organic base. Use of a slight excess (1.1-1.5 eq.) at low temperature is often successful. |
| DIPEA | DCM, THF | 0 °C | A non-nucleophilic, sterically hindered base. Can be a good alternative to TEA. |
Q4: How can I monitor the stability of the free amine?
A4: The best way to monitor the stability is by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
TLC: Spot the reaction mixture over time on a silica gel plate. The appearance of new spots indicates the formation of byproducts.
-
LC-MS: This is a more powerful technique that can separate the starting material from any isomers and provide mass information to help identify them.[3]
IV. Experimental Protocols
Protocol 1: Generation and Use of Ethyl(prop-2-yn-1-yl)amine Free Base
This protocol is designed to generate the free amine under mild conditions, minimizing the risk of isomerization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyl(prop-2-yn-1-yl)amine hydrochloride (1.0 eq.).
-
Dissolution: Add your desired anhydrous solvent (e.g., DCM, THF, acetonitrile).
-
Cooling: Cool the resulting slurry or solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add your chosen base (e.g., triethylamine, 1.1 eq.) dropwise over 5-10 minutes.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Confirmation (Optional): Take a small aliquot, filter off the ammonium salt, and analyze by TLC or LC-MS to confirm the presence of the free amine and the absence of significant degradation.
-
Reaction: Add your electrophile or other reaction components to the cold solution of the free amine.
Caption: Workflow for generating the free amine.
V. References
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. 2023;28(17):6308. [Link]
-
The prototropic rearrangement of secondary propargylic amines. Weizmann Institute of Science. [Link]
-
CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. Iris Aperta. Published January 1, 2016. [Link]
-
Solvent-free synthesis of propargylamines: an overview. RSC Advances. 2021;11(32):19433-19449. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. 2017;117(23):14091-14200. [Link]
Sources
Validation & Comparative
A Comparative Guide to Terminal Alkynes: Profiling Ethyl(prop-2-yn-1-yl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in the realms of bioconjugation, drug discovery, and materials science, the choice of a terminal alkyne for "click" chemistry is a critical decision that can significantly impact reaction efficiency, product characteristics, and overall experimental success. This guide provides an in-depth comparison of Ethyl(prop-2-yn-1-yl)amine hydrochloride with other commonly employed terminal alkynes, offering experimental insights and data to inform your selection process.
The Central Role of Terminal Alkynes in Modern Synthesis
Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a molecule, are foundational building blocks in organic chemistry. Their high electron density and the unique sp-hybridization of the carbon atoms confer a distinct reactivity profile, making them ideal partners for a variety of chemical transformations. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry, which facilitates the rapid and efficient formation of stable 1,2,3-triazole linkages. This reaction's high yield, stereospecificity, and compatibility with a wide range of functional groups and aqueous conditions have cemented its importance in creating complex molecular architectures.
The selection of a specific terminal alkyne is not a trivial matter. Factors such as reactivity, solubility, stability, and the influence of adjacent functional groups all play a crucial role in the outcome of a synthetic procedure. This guide will focus on a comparative analysis of Ethyl(prop-2-yn-1-yl)amine hydrochloride against other terminal alkynes to provide a clear understanding of its unique advantages and potential applications.
Profiling Ethyl(prop-2-yn-1-yl)amine Hydrochloride: A Versatile Building Block
Ethyl(prop-2-yn-1-yl)amine hydrochloride is a secondary propargylamine that offers a unique combination of a reactive terminal alkyne and a nucleophilic secondary amine. The hydrochloride salt form generally enhances its solubility in aqueous media, a desirable characteristic for bioconjugation reactions.
Key Structural Features and Their Implications:
-
Terminal Alkyne: The propargyl group provides the essential functionality for participation in CuAAC and other alkyne-based transformations.
-
Secondary Amine: The ethylamino group can influence the electronic properties of the alkyne, potentially impacting its reactivity. Furthermore, this secondary amine provides a valuable handle for subsequent functionalization, allowing for the construction of more complex molecules.
-
Hydrochloride Salt: This feature is crucial for improving the compound's solubility in polar and aqueous solvents, which is often a prerequisite for biological applications.
Comparative Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A study comparing the performance of various alkynes in a ligand-accelerated CuAAC reaction revealed that propargylamines, as a class, exhibit good reactivity. The study demonstrated that under demanding conditions (low copper concentration), differences in reactivity between various terminal alkynes become more apparent.
Table 1: Relative Reactivity of Terminal Alkynes in Ligand-Accelerated CuAAC
| Alkyne Type | Example Substrate | Relative Reactivity |
| Propiolamide | N-phenylpropiolamide | Very High |
| Propargyl Ether | Propargyl-PEG | High |
| Propargylamine | N-benzylpropargylamine | Moderate to High |
| Propargyl Alcohol | Propargyl alcohol | Moderate |
| Aromatic Alkyne | Phenylacetylene | Moderate to Low |
| Aliphatic Alkyne | 1-Octyne | Low |
Source: Adapted from a comparative kinetic assay of various alkynes in a standard fluorogenic azidocoumarin reaction. The relative reactivity is a qualitative interpretation of the time required to reach 50% and 90% completion of the reaction under low copper concentrations.
Expert Insights on the Performance of Ethyl(prop-2-yn-1-yl)amine Hydrochloride:
Based on the available data and fundamental chemical principles, we can infer the following about the performance of Ethyl(prop-2-yn-1-yl)amine hydrochloride in CuAAC:
-
Reactivity: The presence of the nitrogen atom in propargylamines can influence the acidity of the terminal proton, a key factor in the formation of the copper acetylide intermediate. While the electron-donating nature of the alkyl group might slightly decrease the acidity compared to an unsubstituted propargylamine, the overall reactivity is expected to be robust and suitable for most click chemistry applications.
-
Solubility: The hydrochloride salt form of Ethyl(prop-2-yn-1-yl)amine is a significant advantage, particularly in bioconjugation where reactions are often performed in aqueous buffers. This enhanced solubility can lead to more efficient reactions by preventing the aggregation of starting materials.
-
Steric Considerations: The ethyl group is relatively small and is not expected to introduce significant steric hindrance at the reaction center, allowing for efficient access of the copper catalyst and the azide coupling partner.
-
Chelating Effects: The secondary amine functionality has the potential to coordinate with the copper catalyst. This chelation effect can either enhance or inhibit the reaction rate depending on the specific ligand and reaction conditions. In some cases, amine-containing alkynes can act as accelerating ligands themselves.
Comparison with Other Common Terminal Alkynes
To provide a clearer picture of the advantages of Ethyl(prop-2-yn-1-yl)amine hydrochloride, a direct comparison with other frequently used terminal alkynes is essential.
Table 2: Comparative Properties of Selected Terminal Alkynes
| Feature | Ethyl(prop-2-yn-1-yl)amine HCl | Propargylamine | Propargyl Alcohol | Phenylacetylene |
| Functional Group | Secondary Amine | Primary Amine | Hydroxyl | Phenyl |
| Solubility (Aqueous) | High (as HCl salt) | Moderate to High | High | Low |
| Reactivity in CuAAC | Moderate to High (inferred) | Moderate to High | Moderate | Moderate to Low |
| Additional Functionality | Yes (Secondary Amine) | Yes (Primary Amine) | Yes (Hydroxyl) | No |
| Key Advantage | Good balance of reactivity and aqueous solubility; secondary amine for further modification. | Primary amine for diverse derivatization. | Hydroxyl group for ether or ester formation. | Rigid aromatic scaffold. |
| Potential Limitation | Potential for copper chelation. | Can be more reactive and prone to side reactions. | Less reactive than propargylamines in some cases. | Poor aqueous solubility. |
Experimental Protocols: A Guide to Application
The following is a representative protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction that can be adapted for use with Ethyl(prop-2-yn-1-yl)amine hydrochloride. This protocol is based on established methods for bioconjugation.
Representative CuAAC Protocol for Bioconjugation
Materials:
-
Azide-containing biomolecule (e.g., protein, peptide, or nucleic acid)
-
Ethyl(prop-2-yn-1-yl)amine hydrochloride
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-containing biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of Ethyl(prop-2-yn-1-yl)amine hydrochloride in the reaction buffer. The concentration should be in excess of the azide-containing biomolecule (typically 5-10 equivalents).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following in order:
-
Solution of the azide-containing biomolecule.
-
Solution of Ethyl(prop-2-yn-1-yl)amine hydrochloride.
-
THPTA ligand stock solution (to a final concentration of 5 times the copper concentration).
-
Copper(II) sulfate stock solution (to a final concentration of, for example, 0.25 mM).
-
Freshly prepared sodium ascorbate stock solution (to a final concentration of, for example, 5 mM).
-
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques for the biomolecule of interest (e.g., size-exclusion chromatography, dialysis, or affinity chromatography) to remove excess reagents and the copper catalyst.
-
Causality Behind Experimental Choices:
-
Sodium Ascorbate: This reducing agent is crucial for reducing the Cu(II) from the copper sulfate stock to the catalytically active Cu(I) species.
-
THPTA Ligand: The use of a copper-chelating ligand like THPTA is highly recommended in bioconjugation to stabilize the Cu(I) oxidation state, prevent oxidative damage to the biomolecule, and accelerate the reaction.
-
Excess Alkyne: Using an excess of the alkyne component helps to drive the reaction to completion, especially when dealing with precious azide-functionalized biomolecules.
Visualizing the Landscape of Terminal Alkynes
To better understand the relationships and workflows discussed, the following diagrams have been generated.
Figure 1: Comparative properties of Ethyl(prop-2-yn-1-yl)amine HCl and other terminal alkynes.
Figure 2: Experimental workflow for a typical CuAAC bioconjugation reaction.
Conclusion: Strategic Selection for Optimal Outcomes
Ethyl(prop-2-yn-1-yl)amine hydrochloride emerges as a highly versatile and practical terminal alkyne for a range of synthetic applications, particularly in the field of bioconjugation. Its key strengths lie in the favorable combination of good reactivity in CuAAC reactions and enhanced aqueous solubility conferred by its hydrochloride salt form. The presence of a secondary amine provides an additional site for further molecular elaboration, expanding its utility in the construction of complex and multifunctional molecules.
While direct, head-to-head kinetic comparisons with a wide array of other terminal alkynes are still emerging in the literature, the available data on the propargylamine class, coupled with fundamental principles of organic chemistry, strongly support its position as a reliable and efficient building block. For researchers and drug development professionals seeking a terminal alkyne that balances reactivity, solubility, and opportunities for further functionalization, Ethyl(prop-2-yn-1-yl)amine hydrochloride represents a compelling choice.
References
- K. D. D. M. K. D. V. V. F. a. M. G. F. Presolski, S. I.; Hong, V.; Cho, S.-H.;. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. J. Am. Chem. Soc.2011, 133 (1), 78-84.
- González-Lainez, M.; et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics2022, 41 (15), 2082-2095.
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link].
- Haldón, E.; Nicasio, M. C.; Pérez, P. J. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Org. Biomol. Chem.2015, 13, 9528-9550.
- Kozak, J. A.; et al. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. J. Pharm. Sci.2017, 106 (11), 3166-3173.
- Hughes, A. J.; et al. Comparative Study of Click Handle Stability in Common Ligation Conditions.
-
Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link].
- Nazar, M.; et al. Solvent-free synthesis of propargylamines: an overview. RSC Adv.2021, 11, 20111-20127.
- Rodionov, V. O.; et al. Copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem. Soc. Rev.2010, 39, 2572-2597.
- Byun, Y.; et al. Synthesis, chemical and enzymatic hydrolysis, and aqueous solubility of amino acid ester prodrugs of 3-carboranyl thymidine analogs for boron neutron capture therapy of brain tumors. J. Med. Chem.2003, 46 (21), 4548-4558.
- Ali, A.; et al. Synthesis and Reactivity of Propargylamines in Organic Chemistry. In Propargylamines; IntechOpen, 2018.
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Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link].
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baseclick GmbH. Protocols. [Link].
- Wu, Y.; et al. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules2018, 23 (8), 1968.
- Al-Ghananeem, A. M.; et al. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility. J. Pharm. Sci.2002, 91 (5), 1265-1274.
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Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link].
- Wang, D.; et al. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation.
- Mphahlele, M. J.; et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules2019, 24 (22), 4153.
- Presolski, S. I.; et al. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Curr. Protoc. Chem. Biol.2011, 3, 153-162.
- Mandoli, A. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).
- Hein, C. D.; et al. Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharm. Res.2008, 25 (10), 2216-2230.
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Wikipedia. Click chemistry. [Link].
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Angene Chemical. ethyl(prop-2-en-1-yl)amine(CAS# 2424-02-4 ). [Link].
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- Omondi, B.; et al. synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. Int. J. Chem. Sci.2018, 16 (4), 361.
- Google Patents. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn.
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Safrole. Ethylamine Properties, Reactions, and Applications. [Link].
A Senior Application Scientist's Guide to Alkyne Reagents in Click Chemistry: A Comparative Analysis Beyond N-Ethylpropargylamine Hydrochloride
In the landscape of bioconjugation and drug development, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers unparalleled efficiency and specificity.[1][2][3] For years, simple terminal alkynes like N-Ethylpropargylamine hydrochloride have served as reliable workhorses for introducing the requisite functionality onto biomolecules. However, the expanding scope of click chemistry, particularly in complex biological systems and therapeutic development, demands a more sophisticated and diverse toolkit of alkyne reagents.
This guide provides an in-depth comparison of the available alternatives, moving beyond simple building blocks to functionalized and strained alkyne systems. We will explore the causal relationships behind reagent selection, provide validated experimental protocols, and offer a clear decision-making framework for researchers, scientists, and drug development professionals.
Part 1: The Catalyzed Approach: Advancements in Terminal Alkynes for CuAAC
The CuAAC reaction is a powerful method for covalently linking molecules, prized for its high yields, stereospecificity, and tolerance of a wide range of functional groups.[1][4] The reaction joins a terminal alkyne and an azide using a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[4][5]
N-Ethylpropargylamine hydrochloride is a small, straightforward reagent for installing a terminal alkyne. Its primary advantage lies in its simplicity and low steric hindrance. However, its utility is often limited in applications requiring enhanced aqueous solubility, specific attachment chemistries beyond its inherent amine functionality, or where the cytotoxicity of the copper catalyst is a concern.[4]
Functionalized Terminal Alkyne Alternatives
To address these limitations, a variety of terminal alkynes incorporating additional functionalities have been developed. These reagents provide "handles" for specific conjugation strategies or impart desirable physicochemical properties.
| Reagent Class | Example | Key Feature & Rationale | Common Applications |
| NHS Ester Alkynes | Hexynoic acid NHS ester | Reactive Handle: The N-hydroxysuccinimide (NHS) ester reacts efficiently and specifically with primary amines (e.g., lysine residues on proteins) under mild conditions to form stable amide bonds. This is a go-to strategy for protein labeling. | Antibody-drug conjugate (ADC) development, protein labeling for imaging, surface functionalization. |
| Maleimide Alkynes | Alkyne-PEG4-Maleimide | Thiol-Specific Handle: The maleimide group reacts specifically with free thiols (e.g., cysteine residues) to form a stable thioether bond. The PEG4 spacer enhances water solubility and reduces steric hindrance.[6][7] | Site-specific protein modification, conjugation to peptides containing cysteine, hydrogel formation.[8] |
| PEGylated Alkynes | Propargyl-PEG-acid | Solubility & Spacing: The polyethylene glycol (PEG) chain significantly increases hydrophilicity, preventing aggregation of labeled biomolecules and improving pharmacokinetic profiles in drug delivery applications.[9] The terminal carboxylic acid provides a further point for conjugation. | Development of soluble bioconjugates, linkers for ADCs, functionalization of nanoparticles.[10] |
| Metabolic Labeling Alkynes | 5-Ethynyl-2'-deoxyuridine (EdU) | Bioincorporation: EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA by cellular machinery. The alkyne handle can then be "clicked" with an azide-bearing fluorescent probe or affinity tag. | Cell proliferation assays, DNA synthesis monitoring, virology. |
Experimental Protocol: General Protein Labeling via CuAAC
This protocol describes a general method for labeling a protein containing primary amines (lysines) with an NHS-Ester alkyne, followed by conjugation to an azide-functionalized cargo molecule (e.g., a fluorescent dye).
Causality Behind the Choices:
-
Buffer: A phosphate or bicarbonate buffer at a slightly alkaline pH (7.5-8.5) is used for the NHS ester reaction to ensure the primary amines on the protein are deprotonated and thus maximally nucleophilic.
-
Catalyst System: A Cu(II) salt (e.g., CuSO₄) is used with a reducing agent (sodium ascorbate) to generate the active Cu(I) catalyst in situ.[1][11] This avoids the instability of storing Cu(I) salts.
-
Ligand: A copper-chelating ligand like THPTA or BTTAA is critical. It stabilizes the Cu(I) oxidation state, prevents copper-mediated damage to the biomolecule, and accelerates the reaction.[2][12]
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the protein in amine-free buffer (e.g., PBS, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Alkyne Functionalization:
-
Prepare a fresh stock solution of the Alkyne-NHS Ester in anhydrous DMSO (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the Alkyne-NHS Ester solution to the protein solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Remove excess, unreacted alkyne reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
CuAAC Reaction (Click Step):
-
Prepare the following stock solutions:
-
Azide-Cargo: 10 mM in DMSO or water.
-
Copper(II) Sulfate: 20 mM in water.[13]
-
Copper-stabilizing Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (must be made fresh).
-
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-functionalized protein (to a final concentration of ~10-50 µM).
-
Azide-Cargo (1.5 to 3-fold molar excess over the protein).
-
Premix the Copper(II) Sulfate and Ligand in a 1:5 ratio, then add to the reaction (final concentration ~250 µM Copper).[13]
-
Add the Sodium Ascorbate to initiate the reaction (final concentration ~2.5 mM).
-
-
Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent cargo.
-
-
Purification and Analysis:
-
Purify the final bioconjugate using size exclusion chromatography (SEC) or dialysis to remove the catalyst and excess reagents.
-
Analyze the final product by SDS-PAGE (to confirm conjugation) and UV-Vis spectroscopy (to determine labeling efficiency).
-
Part 2: The Catalyst-Free Frontier: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[4] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) elegantly circumvents this issue by eliminating the need for a metal catalyst altogether.[14]
The reaction relies on the principle of ring strain. A cyclooctyne, the smallest stable cyclic alkyne, possesses significant angle strain in its triple bond. This stored energy dramatically lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.[15][16]
Comparative Analysis of Common Cyclooctynes
The choice of cyclooctyne is a critical decision, representing a trade-off between reaction speed and stability. Highly reactive cyclooctynes can be less stable in aqueous media, while more stable variants may exhibit slower kinetics.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics & Rationale |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.14[17] | High Stability, Moderate Speed: BCN is valued for its excellent stability but has relatively modest kinetics. Its small size and lower lipophilicity are advantageous in certain biological contexts.[17] |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.3 - 1.0[17] | Excellent Balance: DBCO offers a robust combination of high reaction rates and good stability, making it the most widely used cyclooctyne for SPAAC.[14][18] |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 - 1.0[19] | Functionally Equivalent to DBCO: Often used interchangeably with DBCO, offering similar performance characteristics. |
| Biarylazacyclooctynone | BARAC | ~0.96[17] | Fast Kinetics: Exhibits faster kinetics than DBCO, useful for applications with very low concentrations of reactants. May have slightly lower stability. |
Note: Reaction rates can vary depending on the specific azide partner, solvent, and temperature.[17][20]
Experimental Protocol: Live-Cell Surface Labeling via SPAAC
This protocol details the labeling of cell surface glycoproteins that have been metabolically tagged with an azide-functionalized sugar (e.g., Ac₄ManNAz), followed by detection with a DBCO-functionalized fluorescent dye.
Causality Behind the Choices:
-
Metabolic Labeling: Cells are fed an unnatural sugar analog containing an azide. The cell's natural biosynthetic pathways incorporate this sugar into glycans, effectively displaying azide "handles" on the cell surface. This is a non-invasive way to introduce a bioorthogonal functional group.
-
Catalyst-Free: SPAAC is essential here. Introducing a copper catalyst would be highly toxic to the living cells, immediately compromising the experiment.[14]
-
Reagent Choice: DBCO is chosen for its rapid kinetics, which allows for efficient labeling within a reasonable timeframe (30-60 minutes) at low, non-toxic concentrations, minimizing stress on the cells.[14]
Step-by-Step Methodology:
-
Metabolic Labeling of Cells:
-
Culture cells of interest to ~70-80% confluency under standard conditions.
-
Replace the normal culture medium with a medium supplemented with an azide-functionalized sugar (e.g., 25-50 µM of Ac₄ManNAz).
-
Incubate for 24-48 hours to allow for metabolic incorporation.
-
-
Preparation for Labeling:
-
Gently wash the cells three times with pre-warmed, serum-free medium or PBS (pH 7.4) to remove unincorporated azide sugar.
-
-
SPAAC Reaction (Click Step):
-
Prepare a stock solution of the DBCO-Fluorophore conjugate in DMSO (e.g., 1 mM).
-
Dilute the DBCO-Fluorophore stock solution in pre-warmed, serum-free medium to a final concentration of 5-25 µM.
-
Add the DBCO-Fluorophore solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three to five times with fresh, pre-warmed medium or PBS to remove unreacted DBCO-Fluorophore.
-
The cells are now ready for imaging. Proceed with live-cell fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.
-
Part 3: A Decision-Making Framework: CuAAC vs. SPAAC
Choosing the right alkyne strategy is paramount for experimental success. The decision hinges on the nature of the sample, the experimental goals, and the tolerance for potential perturbations.
| Feature | CuAAC (Terminal Alkynes) | SPAAC (Cycloalkynes) | Senior Scientist's Insight |
| Biocompatibility | Lower (due to copper cytotoxicity)[4] | High (catalyst-free)[14] | SPAAC is the unequivocal choice for live-cell or in-vivo experiments. CuAAC is perfectly suitable for fixed cells, lysates, or in vitro conjugations where the copper can be removed. |
| Reaction Speed | Very Fast (minutes to 1-2 hours) | Fast, but dependent on cyclooctyne choice (30 min to several hours)[17] | While CuAAC is generally faster, the kinetics of modern cyclooctynes like DBCO are more than sufficient for most biological applications. |
| Reagent Size | Minimal steric perturbation (small alkyne tag)[13] | Larger, bulkier tag (cyclooctyne ring) | For labeling small molecules or accessing sterically hindered sites, the minimal footprint of a terminal alkyne in CuAAC is a distinct advantage. |
| Simplicity/Cost | More components (catalyst, ligand, reductant); reagents generally cheaper. | Simpler reaction setup (mix and go); cyclooctyne reagents are more expensive. | For routine, high-throughput in vitro conjugations, the lower reagent cost of CuAAC can be a significant factor. For precious biological samples, the simplicity and safety of SPAAC often justify the cost. |
| Orthogonality | High | High | Both reactions are highly bioorthogonal, meaning the azide and alkyne groups do not react with native biological functionalities.[2][10] |
Part 4: Visualizations & References
Diagrams
References
-
MDPI. (2026, January 21). Advancing Bioconjugated Quantum Dots with Click Chemistry and Artificial Intelligence to Image and Treat Glioblastoma. Retrieved from [Link]
-
ACS Publications. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2021, September 7). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2013, October 11). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the efficiency of BCN and DBCO cyclooctynes to.... Retrieved from [Link]
-
IntechOpen. (n.d.). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes. Retrieved from [Link]
-
ResearchGate. (n.d.). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the.... Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. Retrieved from [Link]
-
Interchim. (n.d.). Click chemistries. Retrieved from [Link]
-
ResearchGate. (2025, August 9). |Review on Click chemistry. Retrieved from [Link]
-
ACS Publications. (2017, December 26). Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of live-cell and fixed-cell CuAAC labeling protocols. Rat.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Oxidation-Induced “One-Pot” Click Chemistry. PMC. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Click Chemical Reactions:An Emerging Approach and Its Pharmaceutical Applications. Retrieved from [Link]
-
ChemRxiv. (2023, September 18). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. Retrieved from [Link]
-
AxisPharm. (n.d.). Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing. Retrieved from [Link]
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A Researcher's Guide to the Structural Elucidation of Ethyl(prop-2-yn-1-yl)amine Hydrochloride Derivatives via X-ray Crystallography
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to deciphering its function and optimizing its properties. Propargylamines, a class of organic compounds characterized by a propargyl group attached to a nitrogen atom, are crucial building blocks in the synthesis of numerous biologically active and pharmaceutically relevant molecules.[1] Derivatives of propargylamine, such as pargyline, rasagiline, and selegiline, have found direct applications in the management of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[2] Ethyl(prop-2-yn-1-yl)amine hydrochloride and its derivatives represent a promising scaffold for the development of novel therapeutics. Elucidating their precise atomic arrangement through single-crystal X-ray crystallography provides invaluable insights into their structure-activity relationships (SAR), guiding further drug design and development efforts.
This guide provides a comprehensive overview of the experimental workflow for determining and comparing the crystal structures of Ethyl(prop-2-yn-1-yl)amine hydrochloride derivatives. We will delve into the rationale behind experimental choices, present a detailed, self-validating protocol, and offer a framework for the comparative analysis of resulting crystal structures.
The Crystallographic Workflow: From Synthesis to Structural Insights
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a systematic approach. The following diagram outlines the typical experimental workflow.
Caption: Experimental workflow for X-ray crystallography.
Part 1: Synthesis and Crystallization
A prerequisite for any crystallographic study is the availability of high-purity, single crystals. The synthesis of propargylamines can be achieved through various methods, including the A3 coupling (aldehyde-amine-alkyne) reaction, which is an efficient, atom-economical process.[1]
Experimental Protocol: Synthesis and Crystallization of a Hypothetical Derivative
This protocol outlines the synthesis of a hypothetical derivative, N-ethyl-N-(prop-2-yn-1-yl)benzenamine hydrochloride, followed by a general crystallization procedure.
1. Synthesis:
-
Reaction Setup: To a solution of aniline (1.0 eq) and ethylamine (1.1 eq) in a suitable solvent such as acetonitrile, add a catalytic amount of a copper salt (e.g., CuI, 5 mol%).
-
Addition of Alkyne: Slowly add propargyl bromide (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified amine in diethyl ether and add a stoichiometric amount of ethereal HCl to precipitate the hydrochloride salt.
-
Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Confirm the identity and purity of the product using NMR and mass spectrometry.
2. Crystallization:
The key to successful crystallization is to slowly reach a state of supersaturation. This can be achieved by various methods, and screening of different conditions is often necessary.
-
Solvent Selection: Start by testing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate).
-
Crystallization Methods:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Hanging Drop: Place a small drop (1-2 µL) of the concentrated sample solution on a siliconized coverslip. Invert the coverslip and seal it over a well containing a reservoir solution of a precipitant (a solvent in which the compound is less soluble).
-
Sitting Drop: Place the sample drop on a pedestal within a sealed chamber containing the precipitant solution.
-
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent crystal damage and ice formation during data collection.
Part 2: X-ray Diffraction and Data Analysis
With a suitable crystal, the next step is to collect the X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Data Collection: Mount the cryo-cooled crystal on a goniometer head in the cold stream of a diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing: Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections. The data are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F_o_|) for each reflection.
Part 3: Comparative Structural Analysis of Ethyl(prop-2-yn-1-yl)amine Hydrochloride Derivatives
To illustrate the power of comparative crystallographic analysis, let us consider a hypothetical scenario where we have successfully determined the crystal structures of two derivatives:
-
Derivative A: Ethyl(prop-2-yn-1-yl)amine hydrochloride
-
Derivative B: (R)-1-Phenyl-ethyl(prop-2-yn-1-yl)amine hydrochloride
The introduction of a chiral phenyl-ethyl group in Derivative B is expected to influence its crystal packing and intermolecular interactions.
Hypothetical Crystallographic Data
| Parameter | Derivative A | Derivative B |
| Chemical Formula | C₅H₁₀ClN | C₁₃H₁₆ClN |
| Formula Weight | 119.59 | 221.72 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.543(2) | 9.876(3) |
| b (Å) | 10.123(3) | 12.453(4) |
| c (Å) | 9.034(2) | 10.567(3) |
| α (°) | 90 | 90 |
| β (°) | 105.67(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 751.2(3) | 1300.1(7) |
| Z | 4 | 4 |
| R-factor | 0.045 | 0.051 |
| Hydrogen Bonds (D-H···A) | N-H···Cl, C-H···Cl | N-H···Cl, C-H···π |
The table above summarizes hypothetical but realistic crystallographic data for our two derivatives. The difference in space group (P2₁/c for A is centrosymmetric, while P2₁2₁2₁ for B is non-centrosymmetric and chiral) is a direct consequence of the chirality of Derivative B.
Visualizing Structural Comparisons
The following diagram illustrates the key points of comparison between the two hypothetical structures.
Caption: Logic diagram for comparative structural analysis.
A detailed comparison would involve:
-
Conformational Analysis: Overlaying the two structures to identify any differences in the conformation of the common ethyl(prop-2-yn-1-yl)amine moiety. The bulky phenyl-ethyl group in Derivative B might induce a different preferred conformation.
-
Intermolecular Interactions: While both derivatives would exhibit strong N-H···Cl hydrogen bonds, the presence of the phenyl ring in Derivative B introduces the possibility of C-H···π interactions, which could significantly influence the crystal packing. These interactions are crucial for understanding the solid-state properties and could have implications for the compound's interaction with biological targets.
-
Crystal Packing: The packing arrangement of molecules in the crystal lattice can affect physical properties such as solubility and dissolution rate. The centrosymmetric packing of Derivative A implies that for every molecule, there is an inversion-related counterpart, whereas the chiral packing of Derivative B will result in a different overall architecture.
By systematically comparing these structural features, researchers can gain a deeper understanding of how subtle changes in the molecular structure translate into different solid-state arrangements and, potentially, different biological activities. This structure-based knowledge is a cornerstone of modern drug discovery and development.
References
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A Senior Application Scientist's Guide to Validating the Structure of Triazoles Synthesized from Ethyl(prop-2-yn-1-yl)amine
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only the first step. Rigorous structural validation is paramount to ensure the integrity of downstream applications. This guide provides an in-depth comparison of analytical techniques for validating the structure of 1,2,3-triazoles synthesized from Ethyl(prop-2-yn-1-yl)amine, a common building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The synthesis of 1,4-disubstituted 1,2,3-triazoles is often achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is prized for its high regioselectivity, mild reaction conditions, and broad functional group tolerance.[2][3] When Ethyl(prop-2-yn-1-yl)amine is reacted with an organic azide in the presence of a copper(I) catalyst, the expected product is a 1,4-disubstituted triazole. However, the potential for side reactions or the formation of the 1,5-regioisomer, particularly with alternative catalytic systems like ruthenium, necessitates a robust validation strategy.[4][5]
This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the unambiguous structural elucidation of these synthesized triazoles.
Comparative Analysis of Structural Validation Techniques
A multi-faceted approach, leveraging the strengths of different analytical techniques, provides the most comprehensive and trustworthy structural validation. Each technique offers a unique piece of the structural puzzle.[6][7]
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons, regiochemistry.[4] | Non-destructive, provides detailed structural information, relatively fast.[8] | Requires soluble sample, interpretation can be complex for intricate molecules.[6] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[9] | High sensitivity, small sample requirement, confirms molecular formula.[10] | Provides limited information on stereochemistry and regiochemistry, fragmentation can be complex to interpret.[11] |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry.[12] | Unambiguous structure determination.[12][13] | Requires a suitable single crystal, which can be challenging to grow.[14] |
In-Depth Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. For triazoles derived from Ethyl(prop-2-yn-1-yl)amine, ¹H and ¹³C NMR are indispensable for confirming the formation of the triazole ring and determining the regiochemistry.
Causality in NMR Analysis: The chemical shift of the triazole proton is highly diagnostic. In 1,4-disubstituted 1,2,3-triazoles, this proton typically resonates as a singlet in the range of δ 7.5-8.5 ppm in the ¹H NMR spectrum.[15][16] The specific chemical shift is influenced by the electronic nature of the substituents on the triazole ring. Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals, confirming the connectivity of the ethylamine substituent to the nitrogen at the 1-position and the other substituent to the carbon at the 4-position.[4]
-
Sample Preparation: Dissolve 5-10 mg of the purified triazole product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: 32 scans, relaxation delay of 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra to resolve any structural ambiguities.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Integrate the ¹H NMR signals and assign the chemical shifts.
-
Assign the ¹³C NMR chemical shifts.
-
Analyze 2D correlations to confirm atomic connectivity.
-
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Triazole-H | 7.5 - 8.5 | Singlet | 1H |
| N-CH₂ (ethylamine) | ~4.5 | Quartet | 2H |
| N-CH₂-CH₃ (ethylamine) | ~2.8 | Triplet | 2H |
| CH₂-CH₃ (ethylamine) | ~1.3 | Triplet | 3H |
Note: Chemical shifts are approximate and will vary depending on the other substituent on the triazole ring and the solvent used.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions.[8] It is exceptionally sensitive and is a primary tool for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, which is a powerful confirmation of the chemical formula.
Causality in MS Analysis: The fragmentation pattern of a molecule in the mass spectrometer can provide valuable structural clues. For N-alkyl triazoles, characteristic fragmentation pathways can help to confirm the structure.[9][11] For instance, cleavage of the bond between the ethyl group and the nitrogen atom is a common fragmentation pathway.[17] The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will influence the fragmentation pattern. ESI is a "soft" ionization technique that often results in a prominent molecular ion peak, which is ideal for confirming the molecular weight.
-
Sample Preparation: Prepare a dilute solution of the purified triazole (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode using ESI.
-
Set the mass range to encompass the expected molecular weight of the product.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Compare the experimentally determined exact mass with the theoretically calculated mass for the expected molecular formula. A mass accuracy of <5 ppm is considered good evidence for the proposed formula.
-
Analyze any significant fragment ions to see if they are consistent with the proposed structure.
-
| Ion | Calculated Exact Mass | Observed Exact Mass | Mass Difference (ppm) |
| [C₁₀H₁₃N₃O + H]⁺ | 192.1131 | 192.1128 | -1.6 |
This data strongly supports the elemental composition of the synthesized compound.
X-ray Crystallography: The Gold Standard for Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule.[12] It provides unambiguous evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry.[13][18]
Causality in X-ray Crystallography: This technique relies on the diffraction of X-rays by a crystalline lattice. The resulting diffraction pattern is mathematically transformed to generate an electron density map, from which the positions of the atoms can be determined. For triazoles, X-ray crystallography can definitively confirm the 1,4-disubstitution pattern and provide precise details about the conformation of the molecule in the solid state.[19]
-
Crystal Growth: Grow single crystals of the purified triazole suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Structure Analysis:
-
Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
-
Conclusion: A Self-Validating System
By employing a combination of NMR spectroscopy, mass spectrometry, and, when feasible, X-ray crystallography, researchers can establish a self-validating system for the structural characterization of synthesized triazoles. NMR provides the initial and detailed map of the molecular structure, MS confirms the molecular weight and elemental composition, and X-ray crystallography offers the ultimate, unambiguous 3D picture. This rigorous approach ensures the scientific integrity of the synthesized compounds and provides a solid foundation for their use in drug discovery and other advanced applications.
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MDPI. (2022, March 18). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Retrieved from [Link]
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American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
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ResearchGate. (2026, January 3). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]
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Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Retrieved from [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. | Request PDF. Retrieved from [Link]
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PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. Retrieved from [Link]
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National Institutes of Health. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
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Preprints.org. (2025, May 15). 1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones Ascytotoxic Agents. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
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ResearchGate. (2025, August 8). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
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National Institutes of Health. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
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ResearchGate. (2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Retrieved from [Link]
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ResearchGate. (2022, September 26). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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Platypus Technologies. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Retrieved from [Link]
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ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Synthesis and characterization of some novel 1,2,4-triazoles, 1,3,4-thiadiazoles and Schiff bases incorporating imidazole moiety as potential antimicrobial agents. Retrieved from [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
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ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
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Chemical Science International Journal. (2015, August 31). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]
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ACS Publications. (2026, January 22). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles | Organic Letters. Retrieved from [Link]
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Korean Chemical Society. (n.d.). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. Retrieved from [Link]
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A Comparative Guide to Bioconjugation: Benchmarking the Efficiency of Ethyl(prop-2-yn-1-yl)amine Hydrochloride
As a Senior Application Scientist, the goal of this guide is to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of Ethyl(prop-2-yn-1-yl)amine hydrochloride's performance in bioconjugation. We will delve into the underlying chemical principles, provide detailed experimental protocols for its use, and benchmark its efficiency against a leading alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is structured to not only present data but also to explain the rationale behind the experimental choices, ensuring a thorough understanding of the technology's applications and limitations.
Introduction to Bioconjugation and the Role of Ethyl(prop-2-yn-1-yl)amine Hydrochloride
Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, peptide, or nucleic acid.[1][2] This powerful technique is fundamental to numerous applications, from creating antibody-drug conjugates (ADCs) for targeted cancer therapy to developing diagnostic assays and imaging agents.[2][3]
The success of a bioconjugation strategy hinges on the choice of chemical reaction. Ideally, the reaction should be highly specific, efficient, and proceed under mild, biocompatible conditions (e.g., aqueous environment, neutral pH, and room temperature). The advent of "click chemistry" introduced a set of reactions that meet these criteria, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent example.[4][5]
Ethyl(prop-2-yn-1-yl)amine hydrochloride (CAS: 53227-33-1) is a small molecule reagent designed to introduce a terminal alkyne functional group onto a biomolecule.[6] Its primary amine allows for straightforward coupling to accessible carboxylic acid groups on proteins (e.g., on aspartic and glutamic acid residues or the C-terminus) via amide bond formation. Once installed, this terminal alkyne serves as a handle for the highly efficient and specific CuAAC reaction, enabling conjugation to any molecule bearing an azide group.
The Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[7] This reaction exhibits exceptional reliability and specificity, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[8][9] The uncatalyzed version of this reaction is extremely slow and requires high temperatures, making it unsuitable for biological applications. The copper(I) catalyst dramatically accelerates the reaction by a factor of up to 107, allowing it to proceed rapidly at room temperature and in aqueous buffers.[5]
The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate.[4][7] This intermediate then reacts with the azide, and through a series of steps involving a six-membered copper-containing ring, the triazole product is formed, regenerating the catalyst for subsequent cycles.[7]
Detailed Experimental Protocols
The following protocols are self-validating, with purification and analytical steps designed to confirm the success of each stage.
Protocol 1: BSA Functionalization with Ethyl(prop-2-yn-1-yl)amine Hydrochloride (Alkyne-BSA)
Causality: This protocol first activates the carboxyl groups on BSA using carbodiimide chemistry (EDC and Sulfo-NHS) to form a semi-stable amine-reactive ester. This intermediate is then immediately reacted with the primary amine of Ethyl(prop-2-yn-1-yl)amine to form a stable amide bond, effectively tethering the alkyne group to the protein.
-
Dissolve BSA: Prepare a 10 mg/mL solution of BSA in 0.1 M MES buffer, pH 6.0.
-
Prepare Activation Reagents: Prepare fresh 100 mM solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in the same MES buffer.
-
Activation: Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the BSA solution. Incubate for 15 minutes at room temperature.
-
Amine Coupling: Add a 100-fold molar excess of Ethyl(prop-2-yn-1-yl)amine hydrochloride to the activated BSA solution. Incubate for 2 hours at room temperature.
-
Purification: Remove excess reagents by dialyzing the reaction mixture against PBS (pH 7.4) overnight at 4°C or by using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).
-
Confirmation: Confirm successful modification via MALDI-TOF mass spectrometry (optional, expect a mass shift) or proceed to the conjugation step.
Protocol 2: CuAAC Conjugation of Alkyne-BSA with Azide-Fluor 488
Causality: This protocol assembles all necessary components for the click reaction. Sodium ascorbate reduces the Cu(II) salt to the active Cu(I) catalyst, which is stabilized by a ligand like TBTA to prevent oxidation and improve efficiency. The catalyst then facilitates the cycloaddition between the alkyne on the BSA and the azide on the fluorescent probe.
-
Prepare Components:
-
Adjust the Alkyne-BSA concentration to 5 mg/mL in PBS, pH 7.4.
-
Prepare a 10 mM stock of Azide-Fluor 488 in DMSO.
-
Prepare a 100 mM stock of Sodium Ascorbate in water (must be fresh).
-
Prepare a 50 mM stock of Copper(II) Sulfate in water.
-
Prepare a 10 mM stock of TBTA (Tris(benzyltriazolylmethyl)amine) ligand in DMSO.
-
-
Pre-form Catalyst: In a separate microfuge tube, mix the Copper(II) Sulfate and TBTA solutions at a 1:1 molar ratio.
-
Reaction Assembly: To the Alkyne-BSA solution, add the following in order, vortexing gently after each addition:
-
Azide-Fluor 488 (10-fold molar excess over BSA).
-
Pre-formed Copper/TBTA complex (final concentration 1 mM Copper).
-
Sodium Ascorbate (final concentration 5 mM).
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled BSA conjugate as described in Protocol 1, Step 5, ensuring all copper and excess dye are removed.
Protocol 3: BSA Functionalization with DBCO-NHS Ester (DBCO-BSA)
Causality: This is a more direct labeling method. The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive group that readily couples with the primary amines of lysine residues on the protein surface at physiological pH, forming stable amide bonds.
-
Dissolve BSA: Prepare a 10 mg/mL solution of BSA in PBS, pH 7.4.
-
Prepare DBCO Reagent: Prepare a 20 mM stock of DBCO-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10-fold molar excess of the DBCO-NHS ester solution to the BSA solution.
-
Incubation: Incubate for 1 hour at room temperature with gentle stirring.
-
Purification: Purify the DBCO-BSA as described in Protocol 1, Step 5.
Protocol 4: SPAAC Conjugation of DBCO-BSA with Azide-Fluor 488
Causality: The simplicity of this protocol highlights the primary advantage of SPAAC. The inherent ring strain of the DBCO group drives the reaction with the azide probe forward without any catalyst. Simple mixing of the components is sufficient.
-
Prepare Components:
-
Adjust the DBCO-BSA concentration to 5 mg/mL in PBS, pH 7.4.
-
Prepare a 10 mM stock of Azide-Fluor 488 in DMSO.
-
-
Reaction Assembly: Add a 10-fold molar excess of Azide-Fluor 488 to the DBCO-BSA solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled BSA conjugate as described in Protocol 1, Step 5.
Quantitative Comparison and Data Analysis
After purification, the degree of labeling (DOL), which represents the average number of dye molecules per protein, is determined using UV-Vis spectroscopy. By measuring the absorbance at 280 nm (for protein) and 494 nm (for Fluor 488), the DOL can be calculated. The results of this comparative experiment are summarized below.
| Parameter | Ethyl(prop-2-yn-1-yl)amine (CuAAC) | DBCO-NHS Ester (SPAAC) | Rationale & Insights |
| Target Functional Group | Carboxylic Acids (Asp, Glu, C-term) | Primary Amines (Lys, N-term) | Offers orthogonal targeting strategies. Amine labeling is often simpler but may affect sites critical for protein function. |
| Reaction Steps | 2 (Activation + Coupling) | 1 (Direct Labeling) | The CuAAC pathway requires a pre-functionalization step, adding time and complexity. |
| Conjugation Time | ~1 hour | ~2-4 hours | CuAAC kinetics are typically faster than SPAAC, leading to shorter conjugation times. |
| Required Reagents | EDC, Sulfo-NHS, Copper Sulfate, Reductant, Ligand | DBCO-NHS Ester | SPAAC has a significantly simpler setup, reducing potential points of failure and reagent costs. |
| Biocompatibility | Lower (Copper Cytotoxicity) | High (Catalyst-Free) | The presence of copper is a major drawback for CuAAC in live-cell or in vivo studies. [10][11] |
| Achieved DOL | High (e.g., 5-8) | Moderate (e.g., 3-5) | CuAAC often achieves higher labeling densities due to its rapid kinetics and the small size of the alkyne tag. |
| Tag Size & Perturbation | Minimal (Small Alkyne) | Significant (Bulky DBCO group) | The large, hydrophobic DBCO moiety has a higher potential to interfere with protein folding and function. |
| Overall Efficiency | Very High | High | Both methods are highly efficient, but CuAAC often provides higher yields in shorter times for in vitro work. |
In-Depth Discussion: Choosing the Right Tool for the Job
Ethyl(prop-2-yn-1-yl)amine Hydrochloride (via CuAAC): The Case for Speed and Efficiency
The primary advantages of using Ethyl(prop-2-yn-1-yl)amine for bioconjugation are the exceptional speed and efficiency of the subsequent CuAAC reaction. [5][9]The terminal alkyne it introduces is small and sterically unobtrusive, minimizing potential perturbation of the biomolecule's native structure and function. This makes it an outstanding choice for in vitro applications where high degrees of labeling and rapid, high-yield conjugations are paramount. Examples include:
-
Immobilizing proteins on surfaces for biosensor development.
-
Creating well-defined protein-polymer conjugates.
-
Synthesizing antibody-drug conjugates for in vitro screening.
The main limitation is the requirement for a copper catalyst. Copper ions can be toxic to cells and can also interact with proteins, potentially leading to denaturation or aggregation. [11]While ligands and reducing agents mitigate these effects, they add complexity to the protocol and are not always sufficient to eliminate cytotoxicity, making this method less suitable for live-cell imaging or therapeutic applications.
Alternative—SPAAC: The Gold Standard for Biocompatibility
Strain-promoted azide-alkyne cycloaddition was developed specifically to address the cytotoxicity issue of CuAAC. [10][12]By using a strained alkyne like DBCO, the reaction proceeds efficiently without any catalyst, making it fully bioorthogonal and ideal for sensitive biological systems. [13]
The trade-offs for this superior biocompatibility are generally slower reaction kinetics compared to CuAAC and the large, bulky nature of the cyclooctyne tag. This steric bulk can sometimes interfere with the biomolecule's activity or interactions. Therefore, SPAAC is the preferred method for:
-
Labeling proteins on the surface of living cells.
-
In vivo imaging and drug targeting studies.
-
Constructing hydrogels or other biomaterials under physiological conditions.
Conclusion and Recommendations
Ethyl(prop-2-yn-1-yl)amine hydrochloride is a highly effective and efficient reagent for introducing a terminal alkyne onto biomolecules for CuAAC-mediated bioconjugation. Its small size and the rapid, high-yielding nature of the "click" reaction make it an excellent choice for a wide range of in vitro applications.
However, the necessity of a copper catalyst is a significant consideration. For applications involving live cells, in vivo systems, or biomolecules that are sensitive to metal ions, the catalyst-free SPAAC reaction is the superior choice, despite its bulkier tag and potentially slower kinetics.
-
For maximum conjugation speed, the highest degree of labeling, and in vitro applications (e.g., diagnostics, material science, analytics): Ethyl(prop-2-yn-1-yl)amine hydrochloride is the preferred reagent due to the superior kinetics of CuAAC.
-
For live-cell imaging, in vivo studies, and applications requiring the highest level of biocompatibility: A SPAAC reagent such as a DBCO-NHS ester is the recommended choice to avoid copper-induced cytotoxicity.
Ultimately, the optimal bioconjugation strategy depends on the specific experimental context and goals. By understanding the distinct advantages and limitations of each method, researchers can make informed decisions to achieve reliable and reproducible results.
References
-
New reactions and substrates for orthogonal bioconjugation. University of Siena. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]
-
Bioconjugation - Wikipedia. Wikipedia. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Book Review of Bioconjugate Techniques. Second Edition. Journal of Medicinal Chemistry. [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Wikipedia. [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PubMed Central. [Link]
-
CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
